A Multi-Modal Approach to the Stereochemical Characterization of (3R,5R)-1,3,5-trimethylpiperazine
A Multi-Modal Approach to the Stereochemical Characterization of (3R,5R)-1,3,5-trimethylpiperazine
Abstract
The precise control and confirmation of stereochemistry are paramount in modern drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Substituted piperazines are a common scaffold in active pharmaceutical ingredients, making the robust characterization of their chiral variants a critical task.[3][4] This technical guide presents a comprehensive, multi-modal analytical strategy for the unambiguous stereochemical characterization of (3R,5R)-1,3,5-trimethylpiperazine, a chiral trisubstituted piperazine. We will detail an integrated workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, chiral High-Performance Liquid Chromatography (HPLC) for assessing enantiomeric purity, Circular Dichroism (CD) for assigning absolute configuration, and X-ray Crystallography as the definitive method for structural elucidation. This guide is intended for researchers, chemists, and quality control professionals who require a self-validating and scientifically rigorous approach to stereochemical assignment.
Introduction: The Stereochemical Complexity of 1,3,5-Trimethylpiperazine
1,3,5-trimethylpiperazine presents a fascinating case of stereoisomerism. The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[5] The methyl groups at the C3 and C5 positions can be arranged in either a cis or trans configuration relative to each other.
-
Trans Isomer (3R,5S): In this configuration, one methyl group is axial while the other is equatorial. Due to a plane of symmetry passing through the N1 and N4 atoms, this isomer is an achiral meso compound.
-
Cis Isomers (3R,5R) and (3S,5S): In this configuration, both methyl groups can occupy equatorial positions, leading to a more stable conformation. The molecule lacks a plane of symmetry and therefore exists as a pair of enantiomers: (3R,5R) and (3S,5S).
The complete characterization of the target molecule, (3R,5R)-1,3,5-trimethylpiperazine, thus requires a two-fold validation:
-
Confirmation of the cis relative stereochemistry.
-
Unambiguous assignment of the (3R,5R) absolute stereochemistry.
This guide outlines the logical application of orthogonal analytical techniques to achieve this full characterization.
Caption: Logical breakdown of stereoisomers for 1,3,5-trimethylpiperazine.
Determination of Relative Stereochemistry via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for establishing the relative configuration (cis vs. trans) of the C3 and C5 methyl groups. The analysis relies on the distinct spatial relationships and symmetry elements of the diastereomers, which manifest as unique chemical shifts and coupling constants.[6][7]
Causality of Experimental Choices
In the stable chair conformation of the cis isomer, both C3 and C5 methyl groups are equatorial. This results in a molecule with C₂ symmetry (if viewing down the N1-N4 axis), leading to a simpler, more symmetric NMR spectrum. Conversely, the trans isomer, with one axial and one equatorial methyl group, is asymmetric, resulting in a more complex spectrum where chemically similar protons are magnetically non-equivalent. Temperature-dependent NMR can also be used to study the conformational dynamics and rotational barriers of the piperazine ring.[6][8]
Experimental Protocol: ¹H and 2D-NOESY NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum at a field strength of at least 400 MHz.
-
2D-NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This is crucial as it detects through-space correlations between protons that are close to each other (< 5 Å), providing definitive proof of the relative orientation of the substituents.
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak.
Expected Data and Interpretation
For the target (3R,5R)-cis-isomer , we anticipate the following spectral features:
-
A strong NOE correlation between the axial protons at C3 (Hₐₓ) and C5 (Hₐₓ).
-
NOE correlations between the equatorial C3-methyl protons and the equatorial C2/C6 protons.
-
A relatively simpler set of signals for the ring protons due to the molecule's symmetry.
The trans-isomer would lack the key Hₐₓ-Hₐₓ correlation between the C3 and C5 positions and would display a more complex splitting pattern.
| Parameter | Expected for cis-(3R,5R)-Isomer | Expected for trans-(3R,5S)-Isomer |
| Symmetry | Higher (pseudo-C₂) | Lower (C₁) |
| ¹H Spectrum | Simpler, fewer unique signals | More complex, signals for all non-equivalent protons |
| Key NOESY Signal | Strong correlation between axial H at C3 and C5 | Absence of C3-Hₐₓ / C5-Hₐₓ correlation |
Enantiomeric Purity and Absolute Configuration
Once the cis configuration is confirmed, the next crucial step is to verify the enantiomeric purity and assign the absolute stereochemistry as (3R,5R). This requires chiral-sensitive techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers, making it the ideal method to determine enantiomeric excess (ee).[2][9][10]
The separation is achieved by exploiting the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for separating chiral amines.[1] The method's trustworthiness is established by first developing a separation using a racemic (cis-1,3,5-trimethylpiperazine) standard to prove the method can resolve the enantiomers. The addition of a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase is often essential to prevent peak tailing and improve resolution for basic analytes like piperazines.[1]
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.[1]
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v). The mobile phase should be degassed before use.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[1]
-
Detection: UV at 205 nm (as piperazines lack a strong chromophore, a low wavelength is necessary).[1]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a racemic standard of cis-1,3,5-trimethylpiperazine (~0.1 mg/mL) to determine the retention times of the (3R,5R) and (3S,5S) enantiomers and calculate the resolution factor (Rs > 1.5 is ideal).
-
Prepare the (3R,5R) sample at the same concentration.
-
Equilibrate the column for at least 30 minutes until a stable baseline is achieved.
-
Inject the racemic standard, followed by the test sample.
-
Calculate the enantiomeric excess of the test sample using the peak areas: ee (%) = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] * 100.
-
Caption: Workflow for chiral HPLC method development and validation.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique for assigning the absolute configuration of a chiral molecule in solution.[11]
Chiral molecules absorb left- and right-handed circularly polarized light differently. A CD spectrometer measures this difference (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum, featuring positive or negative peaks known as Cotton effects, is a unique fingerprint for a specific enantiomer. Its mirror image will produce a spectrum of equal magnitude but opposite sign.[12] The absolute configuration can often be determined by comparing the experimentally measured spectrum to a spectrum predicted via time-dependent density functional theory (TD-DFT) calculations.
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1 mg/mL).
-
Instrument Setup: Use a quartz cuvette with an appropriate path length (e.g., 1 cm). Set the scanning parameters (e.g., range 190-400 nm, bandwidth 1 nm, scan speed 100 nm/min).
-
Data Acquisition: Record a baseline spectrum with the solvent alone. Then, record the spectrum of the sample.
-
Data Interpretation: The sign of the observed Cotton effect(s) is compared to theoretical data or literature values for structurally related compounds to assign the absolute configuration.[11]
The Gold Standard: Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including both relative and absolute stereochemistry.[8][13][14]
This technique maps the electron density of a crystalline sample, revealing the precise 3D arrangement of every atom. To determine the absolute configuration, anomalous dispersion effects are measured, typically requiring the presence of an atom heavier than oxygen or the use of specific radiation wavelengths. The Flack parameter is a critical value derived from the data refinement that indicates the correctness of the assigned enantiomer (a value near zero is ideal).[8]
-
Crystallization: Grow single crystals of a salt form of (3R,5R)-1,3,5-trimethylpiperazine (e.g., hydrochloride or picrate salt) from a suitable solvent system.[15]
-
Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and parameters against the collected data.
-
Validation: The final refined structure will provide bond lengths, angles, and torsional angles that confirm the cis relationship of the methyl groups and the chair conformation. The Flack parameter will confirm the (3R,5R) absolute configuration.
| Parameter | Description | Significance |
| Space Group | Describes the symmetry of the crystal lattice. | Chiral compounds must crystallize in a chiral space group. |
| Flack Parameter | A value used to determine absolute structure. | A value close to 0 confirms the assigned configuration. |
| R-factor | A measure of agreement between the crystallographic model and the experimental data. | Lower values (typically < 0.05) indicate a better model fit. |
Integrated Analytical Strategy
A robust stereochemical characterization relies on the synergistic use of multiple, orthogonal techniques. No single method should be used in isolation. The following workflow represents a comprehensive and self-validating strategy.
Caption: Integrated workflow for complete stereochemical characterization.
-
NMR confirms the cis relative stereochemistry.
-
Chiral HPLC confirms the sample is enantiomerically pure.
-
CD or X-ray Crystallography provides the absolute configuration, confirming the (3R,5R) assignment.
This orthogonal approach ensures that each aspect of the molecule's stereochemistry is validated by an appropriate technique, providing the highest level of scientific confidence required in research and regulated environments.
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